3,4,5-trimethoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
The exact mass of the compound this compound is 399.15426879 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-26-14-7-5-13(6-8-14)24-17(21-22-23-24)11-20-19(25)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-10H,11H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBZECWCFTPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the modification of benzamide and tetrazole moieties. The presence of methoxy groups enhances lipophilicity and biological activity. The structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study on related tetrazole derivatives showed that they possess anti-inflammatory activity comparable to standard drugs like indomethacin and celecoxib. Specifically, some derivatives demonstrated 38%-100% of the activity of indomethacin after three hours of administration .
COX Inhibition
The compound's mechanism includes the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that certain analogs exhibit potent COX-1 and COX-2 inhibition with IC50 values ranging from 39.8 to 68.2 μM . This suggests that the compound may be effective in reducing inflammation through the modulation of prostaglandin synthesis.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that the presence of methoxy groups on the phenyl ring enhances biological activity. The introduction of different substituents on the tetrazole ring also influences the potency against various biological targets.
| Compound | IC50 (COX-1) | IC50 (COX-2) | Activity Level |
|---|---|---|---|
| 6 | 39.8 μM | 46.3 μM | High |
| 4b | 45.9 μM | 68.2 μM | Moderate |
Anti-inflammatory Activity
In a controlled study involving animal models, derivatives of the compound were tested for their anti-inflammatory effects using carrageenan-induced paw edema. The results indicated a significant reduction in edema compared to the control group, supporting the hypothesis regarding their therapeutic potential in inflammatory conditions .
Cytotoxicity Studies
Preliminary cytotoxicity assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds were found to be lower than those for standard chemotherapeutics like doxorubicin . This suggests potential applications in cancer therapy.
Scientific Research Applications
The compound 3,4,5-trimethoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS No. 897614-61-8) is a complex organic molecule that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and other relevant fields.
Anti-inflammatory Activity
Research indicates that derivatives of compounds containing the tetrazole ring exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specifically, compounds derived from this compound may possess similar mechanisms of action.
Case Study: COX Inhibition
A study on related compounds demonstrated that certain derivatives showed COX-1 and COX-2 inhibition with IC50 values indicating potent anti-inflammatory effects. The results suggested a potential for developing new anti-inflammatory drugs based on this structural framework .
Anticancer Potential
The structural features of this compound suggest possible anticancer activity. Research into related benzamide derivatives has indicated their efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In vitro studies have shown that benzamide derivatives can effectively induce apoptosis in cancer cell lines. The presence of methoxy groups is believed to enhance bioavailability and interaction with cellular targets .
Neuropharmacological Effects
Compounds with similar structures have been investigated for neuropharmacological effects. The tetrazole moiety is known to interact with neurotransmitter receptors and could potentially lead to applications in treating neurological disorders.
Case Study: Neurotransmitter Modulation
Research has highlighted that tetrazole-containing compounds can modulate GABAergic and glutamatergic systems, suggesting their potential use in treating conditions such as anxiety and depression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
